REACTION_CXSMILES
|
C[S:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][F:13])=[CH:6][CH:5]=1)=O.ClC1C=CC=C(C(OO)=O)C=1.N1C(C)=CC=CC=1C.FC(F)(F)C(OC(=O)C(F)(F)F)=O>C(#N)C>[SH:2][C:4]1[CH:5]=[CH:6][C:7]([O:10][CH2:11][CH2:12][F:13])=[CH:8][CH:9]=1
|
Name
|
2-fluoroethyl 4-methylsulfinylphenyl ether
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C1=CC=C(C=C1)OCCF
|
Name
|
Compound 80
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
12.2 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a manner similar to Sugihara et al. (Synthesis, p 881 (1978))
|
Name
|
|
Type
|
product
|
Smiles
|
SC1=CC=C(C=C1)OCCF
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 9.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |